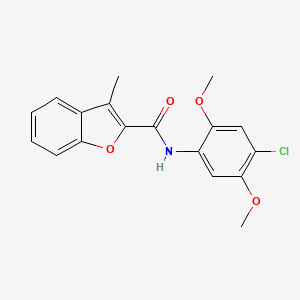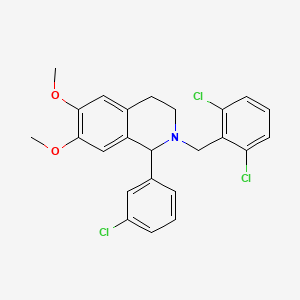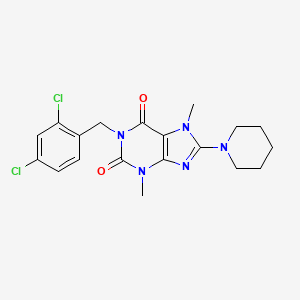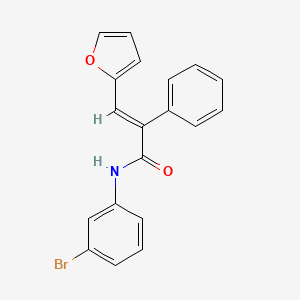![molecular formula C12H15BrFNO B4936066 [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol, also known as JNJ-7925476, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用机制
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol acts as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the release of dopamine in the prefrontal cortex, which is important for attention, motivation, and decision-making. By enhancing the activity of this receptor, [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol increases the release of dopamine, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the prefrontal cortex, which is involved in attention, motivation, and decision-making. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In human studies, it has been shown to improve cognitive function and reduce symptoms of depression and anxiety.
实验室实验的优点和局限性
One advantage of using [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is its specificity for the α4β2 nAChR. This allows researchers to study the effects of enhancing this receptor without affecting other neurotransmitter systems. However, one limitation is that it has only been studied in animal models and human studies are limited. Additionally, its potential side effects and long-term effects are not fully understood.
未来方向
There are several future directions for the study of [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol. One potential direction is to study its effects in other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Another direction is to study its potential therapeutic effects in other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand its potential side effects and long-term effects in humans.
Conclusion
In conclusion, [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic effects and side effects in humans.
合成方法
The synthesis of [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol involves the reaction of 3-bromo-4-fluorobenzyl bromide with pyrrolidine followed by reduction with sodium borohydride. The resulting compound is then purified using column chromatography to obtain the final product.
科学研究应用
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and addiction research. In neuroscience, it has been shown to enhance the release of dopamine in the prefrontal cortex, which is involved in attention, motivation, and decision-making. In psychiatry, it has been studied for its potential use as an antidepressant and anxiolytic. In addiction research, it has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
[1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-11-6-9(3-4-12(11)14)7-15-5-1-2-10(15)8-16/h3-4,6,10,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXWETGJKZQOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=C(C=C2)F)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)

![3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4936008.png)
![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)



![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)

![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)
